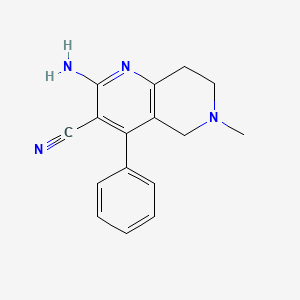

2-Amino-6-methyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

Description

Properties

IUPAC Name |

2-amino-6-methyl-4-phenyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4/c1-20-8-7-14-13(10-20)15(11-5-3-2-4-6-11)12(9-17)16(18)19-14/h2-6H,7-8,10H2,1H3,(H2,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKVMPCCMASBBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-methyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile typically involves multi-component reactions (MCRs). One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or acetic acid, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-methyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can lead to the formation of reduced naphthyridine analogs.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthyridine core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of functionalized naphthyridine derivatives .

Scientific Research Applications

2-Amino-6-methyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile has several scientific research applications:

Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including anticancer, antimicrobial, and antiviral compounds.

Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

Material Science: It can be incorporated into polymers and other materials to enhance their properties.

Mechanism of Action

The mechanism of action of 2-Amino-6-methyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s biological and physicochemical properties are influenced by substituents at positions 2, 4, and 4. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of Selected Naphthyridine Derivatives

Physicochemical and Pharmacological Properties

- Hydrogen Bonding: The amino group in the target compound enables strong hydrogen-bonding interactions, critical for binding biological targets like Hsp90 or folate enzymes . Thioxo and chloro analogs lack this capability, reducing target affinity.

- Reactivity : Chloro derivatives (e.g., 2-Cl-6-Me-4-Ph) are valuable in Suzuki-Miyaura cross-coupling for introducing aryl/heteroaryl groups .

Key Research Findings

- Synthetic Optimization: Stepwise protocols for the target compound improve yields by minimizing side reactions (e.g., formation of isoquinoline byproducts) .

- Derivatization Potential: The amino group allows for further functionalization (e.g., acylation, sulfonylation), whereas thioxo and chloro groups enable S-alkylation or cross-coupling, respectively .

- Crystallographic Data : Structural studies using SHELX and ORTEP-3 confirm planar naphthyridine cores with puckered tetrahydropyridine rings, as analyzed via Cremer-Pople parameters .

Biological Activity

2-Amino-6-methyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile, a heterocyclic compound with the molecular formula and CAS number 310457-30-8, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a naphthyridine core that contributes to its potential therapeutic applications, particularly in anticancer and antiviral domains.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within the body. It has been shown to affect various biochemical pathways, including:

- Antiviral Activity : Compounds structurally similar to 2-amino-6-methyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have demonstrated efficacy against HIV by targeting the LEDGF/p75-binding site on HIV integrase. This interaction promotes aberrant multimerization of the enzyme, inhibiting viral replication .

- Anticancer Properties : The compound's ability to induce apoptosis in cancer cells has been noted in several studies. It appears to modulate pathways associated with cell proliferation and survival .

Biological Activities

The following table summarizes the key biological activities associated with 2-Amino-6-methyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile:

Case Studies

Several studies have explored the biological activity of this compound:

- HIV Inhibition Study : A study focused on the structure-activity relationship (SAR) of tetrahydro-naphthyridine derivatives found that modifications on the naphthyridine core significantly enhanced antiviral activity against HIV. The lead compounds demonstrated IC50 values in the nanomolar range against HIV-infected cell lines .

- Cancer Cell Apoptosis : Research involving various cancer cell lines indicated that treatment with 2-amino-6-methyl derivatives led to increased apoptotic markers such as caspase activation and PARP cleavage. This suggests a mechanism where the compound triggers programmed cell death pathways .

- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Synthesis and Derivatives

The synthesis of 2-Amino-6-methyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile typically involves multi-component reactions (MCRs), with one common method being the Biginelli reaction. This reaction integrates an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions to yield the desired product.

Comparison with Similar Compounds

The uniqueness of this compound compared to other naphthyridine derivatives lies in its specific structural features that enhance its biological profile:

| Compound | Biological Activity |

|---|---|

| 2-Amino-4-phenyl-6-methylpyridine | Moderate anticancer activity |

| 2-Amino-4-phenyl-6-methylquinoline | Antimicrobial properties |

| 2-Amino-6-methyl-4-phenyl-naphthyridine | Potent antiviral and anticancer properties |

Q & A

Q. Table 1: Synthesis Yield Comparison

| Protocol | Yield | Key Conditions |

|---|---|---|

| One-pot method | 21% | Direct mixing of reagents |

| Stepwise (isolated intermediate) | 46% | Toluene, AcONH4/AcOH |

Advanced Synthetic Strategies: What alternative routes exist for synthesizing naphthyridine derivatives?

Methodological Answer:

Alternative routes include:

- Cyclocondensation : Use BF3·Et2O as a catalyst for ring closure, as seen in 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine synthesis (35% yield) .

- Thiopyrano Intermediates : React malononitrile with CS2 and triethylamine to form thiopyrano intermediates, which undergo cyclization to fused-ring systems .

- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity (not directly cited but inferred from analogous heterocycle syntheses).

Structural Characterization: Which analytical techniques confirm the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹³C NMR distinguishes nitrile carbons (115–116 ppm) and aromatic carbons (96–97 ppm). ¹H NMR identifies NH2 protons (δ 6.5–7.0 ppm) .

- Mass Spectrometry (MS) : ESI-MS shows [M+H]+ peaks (e.g., m/z 365.2 for related compounds) .

- HPLC : Use C18 columns with acetonitrile/water gradients (70:30) to assess purity (>95%) .

Biological Activity Analysis: What mechanisms underpin its potential therapeutic applications?

Methodological Answer:

The compound inhibits enzymes or receptors in metabolic pathways:

- Antifolate Activity : Acts as a 5-deaza antifolate intermediate, disrupting nucleotide synthesis .

- Lifespan Modulation : Patent data suggests interaction with eukaryotic aging pathways, possibly via sirtuin or mTOR pathways .

- Kinase Assays : Use in vitro kinase inhibition assays (IC50 determination) with ATP-competitive binding studies .

Data Contradictions: How to resolve discrepancies in reaction outcomes (e.g., unexpected products)?

Methodological Answer:

Case Study: Formation of 6-amino-2-benzyl-8-phenyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitrile instead of the target naphthyridine :

- Root Cause : Absence of ammonium acetate led to alternative cyclization pathways.

- Resolution :

Crystallographic Analysis: Which software tools are recommended for structural determination?

Methodological Answer:

Q. Table 2: Crystallography Workflow

| Step | Tool/Parameter | Purpose |

|---|---|---|

| Data Collection | Bruker D8 Venture | High-resolution data acquisition |

| Structure Solution | SHELXD (direct methods) | Phase determination |

| Refinement | SHELXL | Parameter optimization |

| Visualization | ORTEP-3 | Molecular graphics |

Reaction Regioselectivity: How to control substituent positioning in naphthyridine synthesis?

Methodological Answer:

- Electronic Effects : Electron-withdrawing groups (e.g., -CN) direct cyclization to the 1,6-naphthyridine core .

- Steric Guidance : Bulky substituents (e.g., benzyl) favor specific ring conformations. Example: 6-benzyl derivatives form via sterically controlled intermediates .

- Temperature Control : Lower temps (e.g., 50°C) favor kinetic products; higher temps (reflux) favor thermodynamic control .

Stability and Storage: What conditions prevent decomposition of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.